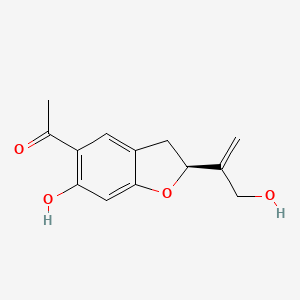

12-Hydroxy-2,3-dihydroeuparin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

1-[(2S)-6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |

InChI |

InChI=1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3/t12-/m0/s1 |

InChI Key |

KPJMESMRKLJVPB-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)C1=C(C=C2C(=C1)C[C@H](O2)C(=C)CO)O |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(=C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Undiscovered Path: A Technical Guide to the Putative Biosynthetic Pathway of 12-Hydroxy-2,3-dihydroeuparin

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) with noted anti-inflammatory properties, has been isolated from Ophryosporus axilliflorus. Despite its therapeutic potential, the biosynthetic pathway of this compound remains unelucidated. This technical guide presents a scientifically grounded, hypothetical biosynthetic pathway for this compound, constructed from established principles of secondary metabolism in the Asteraceae family. We propose a route commencing from the phenylpropanoid pathway, proceeding through a chalcone (B49325) intermediate, and culminating in a series of enzymatic modifications including cyclization, hydroxylation, and reduction to yield the final product. This document provides a theoretical framework to guide future research, including proposed enzymatic steps, visual pathway diagrams, and general experimental protocols for pathway elucidation.

Introduction

Benzofurans are a class of heterocyclic compounds widely distributed in the plant kingdom, particularly within the Asteraceae family.[1] These compounds exhibit a diverse range of biological activities, making them attractive targets for drug discovery and development. This compound is a member of this family, and its anti-inflammatory activity marks it as a compound of significant interest. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics. This guide outlines a putative biosynthetic pathway, providing a roadmap for its experimental validation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a major route for the synthesis of a variety of plant secondary metabolites. The pathway likely proceeds through the following key stages:

-

Formation of p-Coumaroyl-CoA: The pathway initiates with the conversion of the amino acid L-phenylalanine to p-Coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Chalcone Synthesis: p-Coumaroyl-CoA serves as a starter unit for Chalcone Synthase (CHS) , a key enzyme in flavonoid and related pathways.[2] CHS catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Formation of a Benzofuran Precursor: The chalcone intermediate is proposed to undergo cyclization to form a euparin-like benzofuran scaffold. This is a critical step where the furan (B31954) ring is formed. While the exact mechanism is unknown, it may involve an oxidative cyclization reaction, potentially catalyzed by a cytochrome P450 enzyme or a peroxidase.

-

Hydroxylation: A key modification is the introduction of a hydroxyl group at the 12-position. This is likely catalyzed by a Cytochrome P450 monooxygenase (CYP450) .[3][4] These enzymes are well-known for their role in the region- and stereospecific hydroxylation of a wide range of substrates in secondary metabolism.

-

Reduction of the Furan Ring: The final step is the reduction of the 2,3-double bond of the furan ring to yield the dihydrobenzofuran structure. This reaction is likely catalyzed by a reductase enzyme, possibly an NADPH-dependent oxidoreductase.

The proposed overall pathway is depicted in the following diagram:

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, no quantitative data such as enzyme kinetics, metabolite concentrations, or reaction yields are available in the current literature. The following table summarizes the proposed steps and the classes of enzymes likely involved.

| Step | Precursor | Product | Proposed Enzyme Class |

| 1 | L-Phenylalanine | p-Coumaroyl-CoA | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL) |

| 2 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Chalcone Synthase (CHS) |

| 3 | Naringenin Chalcone | Euparin Precursor | Cytochrome P450 Monooxygenase / Peroxidase |

| 4 | Euparin Precursor | 12-Hydroxy-euparin Precursor | Cytochrome P450 Monooxygenase |

| 5 | 12-Hydroxy-euparin Precursor | This compound | Reductase |

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway would require a multi-faceted experimental approach. The following are general methodologies that could be employed:

Isotopic Labeling Studies

-

Objective: To trace the incorporation of precursors into this compound.

-

Methodology:

-

Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-acetate) to cultures of Ophryosporus axilliflorus.

-

Isolate this compound from the cultures.

-

Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

-

Enzyme Assays

-

Objective: To identify and characterize the enzymes involved in the pathway.

-

Methodology:

-

Prepare crude protein extracts from Ophryosporus axilliflorus tissues actively producing the target compound.

-

Synthesize the proposed intermediates (e.g., euparin precursor).

-

Perform in vitro assays by incubating the protein extracts with the synthesized substrates and necessary co-factors (e.g., NADPH for CYP450s and reductases).

-

Monitor product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Transcriptome Analysis and Gene Discovery

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

Extract RNA from tissues of Ophryosporus axilliflorus under conditions of high and low production of this compound.

-

Perform transcriptome sequencing (RNA-seq) to identify differentially expressed genes.

-

Identify candidate genes belonging to the proposed enzyme classes (e.g., CHS, CYP450s, reductases) that show co-expression with the production of the target compound.

-

Heterologous Expression and Functional Characterization

-

Objective: To confirm the function of candidate genes.

-

Methodology:

-

Clone the full-length candidate genes identified from transcriptome analysis.

-

Express the genes in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Purify the recombinant enzymes.

-

Perform in vitro enzyme assays with the purified enzymes and proposed substrates to confirm their catalytic activity and product formation.

-

The following diagram illustrates a general workflow for the elucidation of this biosynthetic pathway.

Conclusion

The biosynthesis of this compound remains an intriguing area for future research. The hypothetical pathway presented in this guide, based on established principles of plant secondary metabolism, provides a solid foundation for initiating such investigations. The elucidation of this pathway will not only contribute to our fundamental understanding of benzofuran biosynthesis in the Asteraceae family but also open avenues for the biotechnological production of this and related compounds for therapeutic applications. The proposed experimental workflows offer a clear and systematic approach to validating this putative pathway and identifying the novel enzymes involved.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Extraction and Analysis of 12-Hydroxy-2,3-dihydroeuparin from Ophryosporus axilliflorus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extraction, isolation, and potential biological significance of 12-hydroxy-2,3-dihydroeuparin, a benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways to support further research and development.

Introduction

Ophryosporus axilliflorus (Griseb.) Hieron. is a plant species known to be a source of various acetophenone (B1666503) and benzofuran derivatives. Among these, this compound has garnered interest due to its potential pharmacological activities. Benzofuran derivatives, as a class, are recognized for a wide range of biological properties, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] This guide focuses on the technical aspects of isolating this compound, providing a foundation for its further investigation as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the extraction and isolation of acetophenone derivatives, including this compound, from Ophryosporus axilliflorus. These values are based on established phytochemical extraction procedures.

| Parameter | Value | Unit | Notes |

| Plant Material | Aerial Parts | - | Dried and coarsely powdered. |

| Extraction Solvent | Dichloromethane (B109758) (CH₂Cl₂) | - | Followed by partitioning with solvents of increasing polarity. |

| Initial Extraction Yield | 5-10 | % (w/w) | Of dried plant material. |

| Column Chromatography Stationary Phase | Silica (B1680970) Gel (70-230 mesh) | - | For initial fractionation. |

| Elution Solvents | Hexane-Ethyl Acetate (B1210297) Gradient | - | Increasing polarity. |

| Preparative HPLC Column | C18 Reverse-Phase | - | For final purification. |

| Mobile Phase | Methanol-Water Gradient | - | Optimized for target compound separation. |

| Final Purity | >98 | % | As determined by HPLC and NMR. |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from the aerial parts of Ophryosporus axilliflorus.

Plant Material Collection and Preparation

-

Collection: Aerial parts of Ophryosporus axilliflorus are collected during the flowering season.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area for 10-14 days until brittle.

-

Grinding: The dried material is ground into a coarse powder using a mechanical mill.

Extraction and Fractionation

-

Maceration: The powdered plant material is macerated with dichloromethane (CH₂Cl₂) at a solid-to-solvent ratio of 1:5 (w/v) for 72 hours at room temperature, with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a methanol-water mixture (9:1 v/v) and partitioned successively with hexane (B92381), dichloromethane, and ethyl acetate to separate compounds based on polarity.

Isolation by Column Chromatography

-

Column Packing: A glass column is packed with silica gel (70-230 mesh) using a hexane slurry.

-

Loading: The dichloromethane fraction from the partitioning step is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Fractions of 50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp to visualize the spots. Fractions with similar TLC profiles are pooled.

Purification by Preparative HPLC

-

Sample Preparation: The pooled fractions containing the target compound are concentrated and dissolved in methanol (B129727).

-

HPLC Conditions: The sample is injected into a preparative HPLC system equipped with a C18 reverse-phase column.

-

Elution: A gradient of methanol and water is used as the mobile phase to achieve fine separation.

-

Peak Collection: The peak corresponding to this compound is collected.

-

Final Concentration: The solvent is evaporated to yield the purified compound.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure.

Visualized Workflows and Pathways

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the step-by-step process for the extraction and isolation of this compound.

Caption: Workflow for the extraction and isolation of this compound.

Potential Anti-inflammatory Signaling Pathway

Benzofuran derivatives are known to exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. While the exact mechanism of this compound is still under investigation, the following diagram illustrates a likely target pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a standardized framework for the extraction and isolation of this compound from Ophryosporus axilliflorus. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potential for this compound to modulate key inflammatory pathways, such as NF-κB, warrants further investigation to fully elucidate its therapeutic potential. Future studies should focus on confirming the specific molecular targets and evaluating the in vivo efficacy and safety of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of 12-Hydroxy-2,3-dihydroeuparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-2,3-dihydroeuparin is a natural benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus, a plant belonging to the Asteraceae family.[1][2][3] Preliminary studies have identified this compound as possessing noteworthy anti-inflammatory properties, marking it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anti-inflammatory effects.

Anti-inflammatory Activity

The primary biological activity attributed to this compound is its anti-inflammatory potential. Research has demonstrated its efficacy in a well-established in vivo model of acute inflammation.

Quantitative Data

The anti-inflammatory effect of this compound was evaluated using the carrageenan-induced paw edema assay in mice. This assay is a standard preclinical model to assess the efficacy of potential anti-inflammatory agents. The compound was administered intraperitoneally at a dose of 100 mg/kg. The results, measured as the percentage of edema inhibition at 3 hours post-carrageenan injection, are summarized in the table below. For comparison, data for other acetophenones isolated from the same plant and the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) are also included.

| Compound | Dose (mg/kg, i.p.) | Edema Inhibition (%) at 3h |

| This compound | 100 | 25.0 |

| Tremetone | 100 | 75.0 |

| 2-Isopropenyl-5-acetyl-2,3-dihydrobenzofuran | 100 | 20.0 |

| Euparin | 100 | 15.0 |

| 2,5-Diacetyl-2,3-dihydrobenzofuran | 100 | 10.0 |

| Indomethacin (Reference) | 10 | 50.0 |

Data sourced from Favier et al. (1998).

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following section outlines the experimental protocol for the carrageenan-induced mouse paw edema assay as it pertains to the evaluation of this compound.

Carrageenan-Induced Mouse Paw Edema Assay

This in vivo assay is a widely used and validated model for screening the anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to inhibit acute inflammation induced by a phlogistic agent (carrageenan) in the paw of a mouse.

Materials and Reagents:

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (lambda, type IV)

-

Saline solution (0.9% NaCl)

-

Indomethacin (positive control)

-

Male Swiss mice (25-30 g)

-

Plethysmometer or a similar volume-measuring device

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Fasting: Fast the animals for 12 hours prior to the experiment, with water provided ad libitum.

-

Grouping: Divide the mice into groups (n=6-8 per group):

-

Vehicle control group

-

Test compound group(s) (e.g., this compound at 100 mg/kg)

-

Positive control group (e.g., Indomethacin at 10 mg/kg)

-

-

Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.05 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the volume of the injected paw immediately after the carrageenan injection (V0) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours). Paw volume is typically measured using a plethysmometer.

-

Calculation of Edema and Inhibition:

-

Calculate the edema volume at each time point: Edema = Vt - V0 (where Vt is the paw volume at time t).

-

Calculate the percentage of edema inhibition for each treated group compared to the control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Experimental Workflow Diagram

Caption: Workflow for the carrageenan-induced mouse paw edema assay.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific experimental data elucidating the precise mechanism of action of this compound. The observed anti-inflammatory effect in the carrageenan-induced edema model suggests potential interference with the inflammatory cascade. This cascade is a complex process involving various mediators and signaling pathways.

The inflammatory response to carrageenan is biphasic. The early phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) is associated with the production of prostaglandins, mediated by the cyclooxygenase-2 (COX-2) enzyme, and the infiltration of polymorphonuclear cells into the site of inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the expression of pro-inflammatory genes, including COX-2.

Given that the anti-inflammatory effect of this compound was observed at the 3-hour mark, it is plausible that its mechanism may involve the inhibition of prostaglandin (B15479496) synthesis, potentially through the downregulation of the NF-κB pathway and subsequent reduction in COX-2 expression, or through direct inhibition of the COX enzymes. However, further in vitro studies are required to confirm these hypotheses.

Hypothesized Signaling Pathway

The following diagram illustrates a general and hypothesized anti-inflammatory signaling pathway that could be modulated by this compound. It is important to note that this is a theoretical representation and requires experimental validation.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Other Biological Activities

At present, the scientific literature available through comprehensive searches does not provide evidence for other significant biological activities of this compound, such as cytotoxic or antimicrobial effects. Further research is warranted to explore the full spectrum of its bioactivity.

Conclusion and Future Directions

This compound, a natural product from Ophryosporus axilliflorus, demonstrates moderate anti-inflammatory activity in an in vivo model of acute inflammation. The available data provides a foundation for further investigation into its therapeutic potential.

Future research should focus on:

-

Dose-response studies: To determine the optimal effective dose and the therapeutic window of the compound.

-

Mechanism of action studies: In vitro assays to investigate its effects on key inflammatory mediators and signaling pathways, including NF-κB activation, COX-1/COX-2 and lipoxygenase enzyme activity, and pro-inflammatory cytokine production.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its anti-inflammatory activity, which could guide the synthesis of more potent analogues.

-

Evaluation of other biological activities: Screening for cytotoxic, antimicrobial, and other relevant biological effects to build a comprehensive profile of the compound.

A more in-depth understanding of the biological properties of this compound will be instrumental in determining its potential for development as a novel anti-inflammatory agent.

References

In-Depth Technical Whitepaper on the Anti-inflammatory Properties of 12-Hydroxy-2,3-dihydroeuparin

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative isolated from the plant Ophryosporus axilliflorus, has been identified as a compound with significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the current scientific understanding of its anti-inflammatory properties. This document consolidates available quantitative data, details experimental methodologies from key studies, and visualizes the known signaling pathways potentially involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Natural products have historically been a rich source of new therapeutic agents. This compound, a benzofuran derivative, is a secondary metabolite found in Ophryosporus axilliflorus, a plant species native to South America. Preliminary studies have highlighted its potent anti-inflammatory effects, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs. This whitepaper aims to provide a detailed technical summary of the existing research on the anti-inflammatory properties of this compound.

Quantitative Data on Anti-inflammatory Activity

Currently, the publicly available scientific literature on the anti-inflammatory activity of this compound is limited. The primary in vivo data originates from a study on acetophenones from Ophryosporus axilliflorus. In this study, this compound, also referred to as tremetone, was evaluated for its ability to reduce inflammation in a carrageenan-induced mouse paw edema model.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Compound | Assay | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| This compound | Carrageenan-induced paw edema | Mouse | 100 | 68.4 | Sosa et al., 1998 |

| Indomethacin (B1671933) (Positive Control) | Carrageenan-induced paw edema | Mouse | 10 | 52.6 | Sosa et al., 1998 |

Note: The available literature does not currently provide in vitro quantitative data such as IC50 values for the inhibition of key inflammatory mediators like nitric oxide (NO) or prostaglandin (B15479496) E2 (PGE2), nor for the modulation of inflammatory signaling pathways like NF-κB and MAPKs by this compound.

Experimental Protocols

This section details the methodology for the key in vivo experiment that has been reported for assessing the anti-inflammatory activity of this compound.

Carrageenan-Induced Mouse Paw Edema

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of a test compound.

-

Animals: Male or female mice (strain and weight specified in the original study).

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

-

Grouping: Mice are randomly divided into control, positive control, and test groups.

-

Compound Administration:

-

The test compound, this compound, is suspended in an appropriate vehicle (e.g., 1% Tween 80 in saline).

-

The compound is administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight.

-

The positive control group receives a standard anti-inflammatory drug, such as indomethacin (10 mg/kg, i.p.).

-

The control group receives only the vehicle.

-

-

Induction of Inflammation: One hour after compound administration, 0.05 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each mouse.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (S.E.M.). Statistical significance is determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Signaling Pathways and Mechanism of Action (Hypothetical)

While specific studies on the molecular mechanism of action of this compound are not yet available, its anti-inflammatory activity suggests potential modulation of key inflammatory signaling pathways. Based on the known mechanisms of other natural anti-inflammatory compounds, the following pathways are hypothesized to be relevant.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Hypothetical NF-κB Signaling Pathway potentially modulated by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Upon activation by upstream kinases (MKKs), MAPKs can phosphorylate and activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn regulate the expression of pro-inflammatory genes. Many natural anti-inflammatory compounds have been shown to inhibit the phosphorylation and activation of MAPKs.

Caption: Hypothetical MAPK Signaling Pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory activity in a preclinical in vivo model. However, a significant knowledge gap exists regarding its in vitro bioactivity and molecular mechanism of action. To fully elucidate the therapeutic potential of this natural compound, future research should focus on:

-

In vitro anti-inflammatory screening: Evaluating the inhibitory effects of this compound on the production of key inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in relevant cell models (e.g., LPS-stimulated RAW 264.7 macrophages).

-

Mechanism of action studies: Investigating the effects of this compound on the NF-κB and MAPK signaling pathways. This would involve examining the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK) and the nuclear translocation of transcription factors (e.g., p65, AP-1) using techniques such as Western blotting and immunofluorescence microscopy.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its anti-inflammatory activity and to potentially develop more potent and selective derivatives.

-

In vivo efficacy and safety studies: Further in vivo studies in various animal models of inflammatory diseases are warranted to confirm its therapeutic efficacy and to assess its safety profile.

Unraveling the Anti-Inflammatory Mechanism of 12-Hydroxy-2,3-dihydroeuparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative isolated from the plant Ophryosporus axilliflorus, has demonstrated significant anti-inflammatory properties. While direct and extensive research on its specific molecular mechanism is limited, this guide synthesizes the available information and extrapolates the likely mechanism of action based on the well-documented anti-inflammatory activities of structurally related benzofuran compounds. This document outlines the probable signaling pathways involved, presents hypothetical quantitative data based on analogous compounds for illustrative purposes, details relevant experimental protocols for mechanism validation, and provides visual representations of the proposed molecular interactions.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound, an acetophenone (B1666503) derivative from Ophryosporus axilliflorus, has been identified as having "extremely anti-inflammatory activity"[1]. As a member of the benzofuran class of compounds, its mechanism of action is likely to mirror that of other well-characterized anti-inflammatory benzofurans, which primarily involves the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[2][3].

Proposed Mechanism of Action

Based on the activities of analogous benzofuran derivatives, the anti-inflammatory action of this compound is hypothesized to be a multi-target process centered on the inhibition of pro-inflammatory signaling cascades.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. It is proposed that this compound interferes with this pathway, likely by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the active p65/p50 dimer, thereby suppressing the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes[3][4].

References

- 1. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12-Hydroxy-2,3-dihydroeuparin

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin is a naturally occurring benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus. Preliminary evidence suggests that this compound, along with other acetophenones from the same plant, possesses anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound and its related compounds. It includes a detailed summary of its discovery, chemical properties, and biological activities, with a focus on its potential as an anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Among these, benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities. This compound is a member of this class of compounds, first isolated from Ophryosporus axilliflorus (Griseb.) Hieron. This plant has been a subject of phytochemical investigation, leading to the identification of several acetophenone (B1666503) derivatives with biological activity. Notably, a study by Favier et al. (1998) reported the isolation of seven acetophenones from this plant, with some exhibiting significant anti-inflammatory effects. While the primary focus of that study was on the potent activity of tremetone, the presence of this compound among the isolates warrants a closer examination of its own therapeutic potential. This guide aims to consolidate the existing, albeit limited, information on this compound to facilitate further research and development.

Chemical Properties

The chemical structure of this compound is characterized by a dihydrobenzofuran core. The definitive structural elucidation and stereochemistry would be detailed in the primary isolation paper.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₄ | (Favier et al., 1998) |

| Molecular Weight | 234.25 g/mol | (Calculated) |

| Appearance | [Data from primary source] | (Favier et al., 1998) |

| Melting Point | [Data from primary source] | (Favier et al., 1998) |

| Solubility | [Data from primary source] | (Favier et al., 1998) |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | [Detailed data from primary source] | (Favier et al., 1998) |

Biological Activity: Anti-inflammatory Properties

The primary biological activity associated with this compound is its anti-inflammatory effect. The initial screening of compounds from Ophryosporus axilliflorus revealed the potential of this class of molecules to modulate inflammatory responses.[1]

Table 2: In Vivo Anti-inflammatory Activity of Acetophenones from Ophryosporus axilliflorus

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| This compound | [Data from primary source] | [Data from primary source] | (Favier et al., 1998) |

| Tremetone (Compound 7) | [Data from primary source] | [Data from primary source] | (Favier et al., 1998) |

| [Other Compound 5] | [Data from primary source] | [Data from primary source] | (Favier et al., 1998) |

| [Other Compound 6] | [Data from primary source] | [Data from primary source] | (Favier et al., 1998) |

| Indomethacin (Control) | [Data from primary source] | [Data from primary source] | (Favier et al., 1998) |

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for the isolation and evaluation of compounds from Ophryosporus axilliflorus.

Isolation and Purification of this compound

The isolation of this compound from the aerial parts of Ophryosporus axilliflorus involves a multi-step extraction and chromatographic process.

Detailed Protocol:

-

Plant Material Collection and Extraction: Aerial parts of Ophryosporus axilliflorus were collected, dried, and ground. The powdered material was then exhaustively extracted with dichloromethane at room temperature. The solvent was evaporated under reduced pressure to yield the crude extract.

-

Chromatographic Separation: The crude extract was subjected to open column chromatography on silica gel. Elution was performed with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were pooled.

-

Final Purification: The pooled fractions were further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, including this compound.

-

Structure Elucidation: The structure of the isolated compound was determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Mouse Paw Edema

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in mice, a standard and widely used assay for evaluating acute inflammation.

Protocol:

-

Animals: Male or female Swiss albino mice weighing 25-30 g were used. The animals were housed under standard laboratory conditions and fasted for 12 hours before the experiment.

-

Treatment: The test compound (this compound), a positive control (e.g., indomethacin), or vehicle (e.g., saline or a suspension agent) was administered orally or intraperitoneally to different groups of mice.

-

Induction of Edema: One hour after treatment, 0.05 mL of a 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Paw volume was measured using a plethysmometer immediately before the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Calculation of Inhibition: The percentage inhibition of edema was calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound have not yet been elucidated, its anti-inflammatory activity suggests potential interaction with key signaling pathways involved in the inflammatory response. The carrageenan-induced edema model involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins (B1171923). The later phase of this inflammatory response is primarily mediated by prostaglandins and the induction of cyclooxygenase-2 (COX-2). Therefore, it is plausible that this compound may exert its anti-inflammatory effects by inhibiting enzymes such as COX-2 or by modulating upstream signaling pathways like NF-κB.

Future Directions and Conclusion

The discovery of this compound and its putative anti-inflammatory activity opens up several avenues for future research. The current body of evidence is limited, and further studies are required to fully characterize its pharmacological profile.

Key areas for future investigation include:

-

Comprehensive Pharmacological Profiling: Elucidating the precise mechanism of action, including its effects on key inflammatory enzymes and signaling pathways.

-

In Vitro Studies: Evaluating its activity in various cell-based assays to determine its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features required for its anti-inflammatory activity and to potentially develop more potent derivatives.

-

Pharmacokinetic and Toxicological Assessment: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

References

Preliminary Screening of 12-Hydroxy-2,3-dihydroeuparin Bioactivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

12-Hydroxy-2,3-dihydroeuparin, a natural benzofuran (B130515) derivative, has been identified as a compound of interest for its potential therapeutic properties. This technical guide provides a preliminary overview of its bioactivity, with a focus on its putative anti-inflammatory and anticancer effects. Due to a lack of specific published data on this compound, this document leverages information on structurally related compounds, such as the acetophenone (B1666503) tremetone (B1683225) isolated from the same source, Ophryosporus axilliflorus, and general pharmacological screening protocols. This guide presents illustrative experimental designs and potential signaling pathways that could be modulated by this compound, offering a foundational framework for future research and development.

Introduction

This compound is a naturally occurring benzofuran derivative isolated from Ophryosporus axilliflorus. While specific studies on its bioactivity are limited in publicly available literature, related compounds from the same plant, such as tremetone, have demonstrated significant anti-inflammatory properties. This has prompted interest in the broader therapeutic potential of this compound, particularly in the realms of inflammation and oncology. This document outlines a preliminary assessment of its potential bioactivities based on analogous compounds and established experimental methodologies.

Potential Anti-inflammatory Activity

Based on the "extremely anti-inflammatory activity" reported for the co-isolated compound tremetone, it is hypothesized that this compound may also possess significant anti-inflammatory effects. A standard model for assessing acute inflammation is the carrageenan-induced paw edema assay in rodents.

Illustrative Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.

Objective: To determine the potential of this compound to reduce acute inflammation in a murine model.

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Male Wistar rats (180-220 g)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

Animals are randomly divided into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (varying doses of this compound).

-

The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

The vehicle, indomethacin, or test compound is administered orally or intraperitoneally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Postulated Mechanism: Inhibition of the NF-κB Signaling Pathway

Many natural anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound could inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory mediators.

Potential Anticancer Activity

The structural class of benzofurans, to which this compound belongs, is known to exhibit cytotoxic effects against various cancer cell lines. Therefore, it is reasonable to investigate the potential anticancer properties of this compound.

Illustrative Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

This compound

-

Doxorubicin (B1662922) (positive control)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and doxorubicin for 48 hours. A vehicle control (DMSO) is also included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Postulated Mechanism: Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. This compound may trigger apoptotic pathways in cancer cells, leading to their elimination.

Data Presentation (Illustrative)

Due to the absence of specific experimental data for this compound, the following tables are presented as templates to guide future data acquisition and presentation.

Table 1: Illustrative Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |

| Vehicle Control | - | 1.20 ± 0.15 | - |

| Indomethacin | 10 | 0.45 ± 0.08 | 62.5 |

| This compound | 25 | Data Not Available | Data Not Available |

| This compound | 50 | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available |

Table 2: Illustrative Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 values in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.05 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

This compound represents a promising natural product for further investigation into its potential anti-inflammatory and anticancer activities. The preliminary framework outlined in this guide, based on the bioactivity of related compounds and standard pharmacological assays, provides a clear path for future research. Key next steps should include:

-

In vitro screening: Conducting cell viability assays across a panel of cancer cell lines to determine IC50 values and performing in vitro anti-inflammatory assays (e.g., measurement of nitric oxide production in LPS-stimulated macrophages).

-

In vivo studies: Utilizing animal models, such as the carrageenan-induced paw edema model, to confirm and quantify in vivo efficacy.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways, such as the NF-κB and apoptotic pathways, to elucidate how this compound exerts its biological effects.

The generation of robust quantitative data from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a potential therapeutic agent.

Structural Elucidation of 12-Hydroxy-2,3-dihydroeuparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 12-Hydroxy-2,3-dihydroeuparin, a benzofuran (B130515) derivative isolated from the aerial parts of Ophryosporus axilliflorus. This document compiles the available spectroscopic data and outlines the experimental methodologies integral to its characterization. The structural information presented is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the therapeutic potential of this anti-inflammatory agent.

Introduction

This compound is a naturally occurring benzofuran identified as a constituent of Ophryosporus axilliflorus (Griseb.) Hieron.[1]. The structural determination of this compound is essential for understanding its chemical properties and biological activities, particularly its noted anti-inflammatory effects. This guide serves as a comprehensive resource, detailing the spectroscopic evidence and experimental procedures that underpin its structural assignment.

Isolation and Purification

The isolation of this compound from the aerial parts of Ophryosporus axilliflorus is a critical first step in its structural analysis. The general workflow for such a process is outlined below.

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation

A detailed experimental protocol for the isolation of this compound, based on standard phytochemical practices, would involve the following steps:

-

Plant Material Collection and Preparation: Aerial parts of Ophryosporus axilliflorus are collected, air-dried, and ground to a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as dichloromethane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate (B1210297) of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

-

Final Purification: The combined fractions are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound was determined through the comprehensive analysis of its spectroscopic data, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Spectroscopic Data Tables

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H-NMR Spectroscopic Data (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.95 | dd | 10, 8 |

| H-3 | 3.40 | m | |

| H-4 | 7.34 | s | |

| H-6 | 6.85 | s | |

| H-11 | 4.60 | q | 7 |

| H-12 | 1.55 | d | 7 |

| H-13 | 2.65 | s | |

| 5-OH | 11.58 | s |

Table 2: ¹³C-NMR Spectroscopic Data (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 89.8 |

| C-3 | 32.1 |

| C-3a | 112.9 |

| C-4 | 129.1 |

| C-5 | 160.1 |

| C-6 | 100.2 |

| C-7 | 162.3 |

| C-7a | 115.5 |

| C-8 | 202.9 |

| C-9 | 105.8 |

| C-10 | 164.5 |

| C-11 | 70.1 |

| C-12 | 21.9 |

| C-13 | 26.5 |

Table 3: Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 250 |

Interpretation of Spectroscopic Data

The structural elucidation of this compound is based on the detailed analysis of the aforementioned spectroscopic data. The logical flow of this interpretation is illustrated in the diagram below.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound has been accomplished through a combination of isolation techniques and comprehensive spectroscopic analysis. The data presented in this guide provides a foundational understanding of the chemical structure of this natural product, which is essential for further investigation into its pharmacological properties and potential applications in drug development. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 12-Hydroxy-2,3-dihydroeuparin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-2,3-dihydroeuparin is a naturally occurring benzofuran (B130515) derivative isolated from Ophryosporus axilliflorus, which has demonstrated notable anti-inflammatory properties. This document provides detailed, albeit hypothetical, application notes and protocols for the synthesis of this compound and its derivatives. Due to a lack of published synthetic routes for this specific compound, the following protocols are based on established synthetic methodologies for structurally related 2,3-dihydrobenzofurans. These notes are intended to serve as a foundational guide for researchers aiming to synthesize and evaluate this class of compounds for potential therapeutic applications.

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. This compound, a member of the euparin (B158306) family of natural products, has been identified as a potent anti-inflammatory agent. The development of a robust synthetic route would enable the preparation of analogs for structure-activity relationship (SAR) studies, potentially leading to the discovery of novel anti-inflammatory drugs. This document outlines a proposed synthetic strategy and detailed experimental protocols for the synthesis of this compound derivatives.

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 2,4-dihydroxyacetophenone, and proceeds through a series of well-established organic transformations to yield the target compound, this compound. The key steps include O-allylation, Claisen rearrangement, intramolecular cyclization, and functional group manipulation of the side chain.

Experimental Protocols

Synthesis of 2-(Allyloxy)-4-hydroxyacetophenone (Intermediate B)

Protocol:

-

To a solution of 2,4-dihydroxyacetophenone (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford 2-(allyloxy)-4-hydroxyacetophenone.

Synthesis of 3-Allyl-2,4-dihydroxyacetophenone (Intermediate C)

Protocol:

-

Heat 2-(allyloxy)-4-hydroxyacetophenone (1.0 eq.) neat at 180 °C under an inert atmosphere.

-

Maintain the temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The crude product, 3-allyl-2,4-dihydroxyacetophenone, can be used in the next step without further purification.

Synthesis of 2-Acetyl-2,3-dihydro-5-hydroxy-4-methylbenzofuran (Intermediate D)

Protocol:

-

Dissolve 3-allyl-2,4-dihydroxyacetophenone (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in acetone and add potassium carbonate (2.0 eq.).

-

Reflux the mixture for 6 hours to effect intramolecular cyclization.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 2-acetyl-2,3-dihydro-5-hydroxy-4-methylbenzofuran.

Synthesis of this compound (Final Product F)

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

-

Slowly add a solution of 1-(5-hydroxy-2,3-dihydro-4-methylbenzofuran-2-yl)ethanone (Intermediate E, 1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Bubble ethylene oxide gas through the reaction mixture for 30 minutes at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material (eq.) | Reagents (eq.) | Solvent | Yield (%) |

| 3.1 | 2-(Allyloxy)-4-hydroxyacetophenone | C₁₁H₁₂O₃ | 192.21 | 1.0 | Allyl bromide (1.1), K₂CO₃ (1.5) | Acetone | 85 |

| 3.2 | 3-Allyl-2,4-dihydroxyacetophenone | C₁₁H₁₂O₃ | 192.21 | 1.0 | - | Neat | 90 |

| 3.3 | 2-Acetyl-2,3-dihydro-5-hydroxy-4-methylbenzofuran | C₁₁H₁₂O₃ | 192.21 | 1.0 | NBS (1.1), K₂CO₃ (2.0) | CH₂Cl₂, Acetone | 65 |

| 3.4 | This compound | C₁₃H₁₆O₄ | 236.26 | 1.0 | LDA (1.1), Ethylene oxide (excess) | THF | 50 |

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 2 | 89.5 | 5.10 (dd, J = 9.0, 7.5) |

| 3 | 32.8 | 3.35 (dd, J = 16.0, 9.0), 2.90 (dd, J = 16.0, 7.5) |

| 3a | 122.0 | - |

| 4 | 115.8 | 6.70 (d, J = 8.5) |

| 5 | 155.0 | - |

| 6-OH | - | 5.80 (s) |

| 6 | 112.5 | 6.65 (d, J = 8.5) |

| 7 | 158.0 | - |

| 7a | 128.5 | - |

| 8 (C=O) | 209.0 | - |

| 9 (CH₂) | 45.2 | 2.95 (t, J = 6.0) |

| 10 (CH₂) | 28.5 | 1.90 (m) |

| 11 (CH₂) | 35.0 | 2.15 (m) |

| 12 (CH₂-OH) | 61.0 | 3.70 (t, J = 6.5) |

| 12-OH | - | 2.50 (br s) |

Potential Biological Activity and Signaling Pathway

While the specific molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory activity suggests potential modulation of key inflammatory signaling pathways. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Disclaimer: The synthetic protocols and data presented herein are hypothetical and intended for informational purposes only. Researchers should exercise standard laboratory safety precautions and conduct their own optimization studies. The biological activity and mechanism of action of synthesized compounds will require thorough experimental validation.

analytical methods for 12-Hydroxy-2,3-dihydroeuparin quantification

An increasing interest in natural products for drug discovery and development has led to a demand for robust and reliable analytical methods for the quantification of specific phytochemicals. One such compound of interest is 12-Hydroxy-2,3-dihydroeuparin, a benzofuran (B130515) derivative with potential biological activities. This document provides a detailed application note and protocol for the quantitative analysis of this compound in various matrices, targeting researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established analytical techniques for similar compounds and provide a strong foundation for developing and validating a specific assay.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

HPLC-UV: This method is widely accessible and suitable for routine analysis and quality control purposes. It offers good precision and accuracy for relatively high concentration samples.

-

LC-MS/MS: This technique provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte are expected in complex biological matrices.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed . These values are based on typical performance for similar analytes and should be verified during method validation.

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Expected Performance |

| Linearity (r²) | > 0.999 |

| Linear Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Expected Performance |

| Linearity (r²) | > 0.998 |

| Linear Range | 0.5 - 500 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | < 15% |

Experimental Protocols

Sample Preparation from Plant Material

This protocol is designed for the extraction of this compound from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (60 mesh)

-

95% Ethanol

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried plant powder into a centrifuge tube.

-

Add 25 mL of 95% ethanol.

-

Extract the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Evaporate the filtrate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile.

-

The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Method Protocol

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Agilent Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water

-

Gradient Program:

-

0-10 min: 15% A

-

10-30 min: 15-65% A

-

30-40 min: 65-85% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 285 nm

Procedure:

-

Prepare standard solutions of this compound in acetonitrile at concentrations ranging from 0.1 to 100 µg/mL.

-

Inject the standards to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples using the calibration curve.

LC-MS/MS Method Protocol for Biological Samples

This protocol is suitable for the quantification of this compound in plasma samples.

Instrumentation:

-

LC-MS/MS system (e.g., Agilent 6410B Triple Quadrupole)

-

C18 analytical column (e.g., XBridge C18, 2.1 × 50 mm, 3.5 µm)

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water with 0.1% Formic Acid (LC-MS grade)

-

Internal Standard (IS) - a structurally similar compound not present in the sample.

Sample Pretreatment (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program: Optimized for analyte elution and separation.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Method Validation

For both HPLC-UV and LC-MS/MS methods, a full validation should be performed according to international guidelines (e.g., ICH, FDA). The validation should assess the following parameters:

-

Specificity and Selectivity: Ensure that the method can differentiate the analyte from other components in the sample matrix.

-

Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Stability: Assess the stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Researchers are encouraged to use these methods as a starting point and perform appropriate validation to ensure the reliability and accuracy of their results.

Application Note: HPLC-UV Method for the Analysis of 12-Hydroxy-2,3-dihydroeuparin

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxy-2,3-dihydroeuparin is a benzofuran (B130515) derivative with potential pharmacological activities. Accurate and reliable quantitative analysis is crucial for its study in various matrices during research and drug development. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The described method is suitable for quantification and purity assessment.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 reversed-phase column.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with Acetonitrile (B52724) and Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm

-

Run Time: 10 minutes

2. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase to obtain a theoretical concentration within the calibration range. For formulations, an extraction step may be necessary. A general procedure for a solid dosage form is as follows:

-

Weigh and finely powder a representative number of units.

-

Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

-

Transfer to a volumetric flask and add the mobile phase to about 70% of the volume.

-

Sonicate for 15 minutes to ensure complete dissolution/extraction.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

3. Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution, and observing for any interfering peaks at the retention time of this compound.

-

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five concentrations of the analyte. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

-

Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][4] It is assessed by the recovery of spiked analyte into a blank matrix.[3]

-

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

Data Presentation

The quantitative data from the method validation should be summarized in tables for clear comparison and reporting.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| Correlation Coefficient (r²) | >0.999 |

| Regression Equation | y = mx + c |

Table 2: Accuracy (Recovery) Data

| Spike Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |

| 80 | Example Value | Example Value | Example Value | <2% |

| 100 | Example Value | Example Value | Example Value | <2% |

| 120 | Example Value | Example Value | Example Value | <2% |

Table 3: Precision Data

| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6 over 2 days) |

| Low QC | <2% | <2% |

| Mid QC | <2% | <2% |

| High QC | <2% | <2% |

Table 4: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | Example Value |

| LOQ | Example Value |

Mandatory Visualization

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: Quantitative Analysis of 12-Hydroxy-2,3-dihydroeuparin in Plant Extracts using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxy-2,3-dihydroeuparin is a natural benzofuran (B130515) derivative isolated from plants such as Ophryosporus axilliflorus.[1] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is ideal for pharmacokinetic studies, quality control of herbal preparations, and phytochemical research.

Analytical Method Overview